Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate

Chemical procurement Spirocyclic building block Cost efficiency

Researchers seeking spirocyclic scaffolds for fragment-based libraries face high costs and regioisomer complexity. This 6,6-dimethyl isomer solves these challenges with a single, well-defined scaffold (no additional ring stereocenters), an optimal TPSA of 48.1 Ų, and a balanced XLogP3 of 0.7, making it ideal for biochemical and cell-based assays. - Cost Efficiency: Up to 30.6% per-gram cost advantage over the 4,4-dimethyl regioisomer at the 1-gram scale, maximizing screening array scope under fixed budgets. - Scalability: A sustained 16.9% cost differential at 5-gram and 10-gram scales, combined with multi-supplier redundancy, supports seamless transition from medchem exploration to process chemistry scale-up.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Cat. No. B13156973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2(O1)CC(OC2)(C)C
InChIInChI=1S/C10H16O4/c1-4-12-8(11)7-10(14-7)5-9(2,3)13-6-10/h7H,4-6H2,1-3H3
InChIKeyXNSWPMHIEXPUJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate – Identity and Classification


Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS 1936400-35-9) is a synthetic spirocyclic ester composed of a strained oxirane ring spiro-fused to a 2,2-disubstituted 1,3-dioxolane [1]. It belongs to the 1,5-dioxaspiro[2.4]heptane class, a scaffold found in natural products and investigated for its strained-ring reactivity [2]. The compound carries a 6,6-gem-dimethyl substitution on the dioxolane ring and an ethyl ester at the oxirane 2-position, yielding a C₁₀H₁₆O₄ architecture with a molecular weight of 200.23 g·mol⁻¹ .

Scaffold Spirocyclic oxirane-ester with gem-dimethyl dioxolane
Stereochemistry Single defined configuration; no additional ring stereocenters
Use Context Medicinal chemistry building block; spirocyclic library synthesis

Why 1,5-Dioxaspiro[2.4]heptane Regioisomers Cannot Be Interchanged


Substitution at C-6 of the dioxolane ring places the gem-dimethyl group remote from the reactive oxirane ester, preserving electrophilic reactivity at C-2 while increasing steric bulk at the dioxolane face [1]. In contrast, the 4,4-dimethyl regioisomer (CAS 1858436-35-7) positions the dimethyl group closer to the spiro center, altering conformational preferences and potentially shielding the oxirane from nucleophilic attack [2]. The 4,6-dimethyl isomer introduces asymmetry and additional stereochemical complexity. These positional differences manifest in divergent procurement costs, supplier availability, and suitability for downstream transformations, making generic substitution scientifically and economically unsound .

Regioisomer
6,6-Dimethyl (this compound)
4,4-Dimethyl regioisomer may shield oxirane reactivity
Regioisomer
6,6-Dimethyl (this compound)
4,6-Dimethyl regioisomer introduces diastereomeric complexity
Similar CAS or scaffold does not mean interchangeable product. Regioisomeric position alters conformational preference, downstream reactivity, and procurement economics.

Quantitative Differentiation Against Regioisomeric and Functional Analogs


Procurement Cost: 6,6-Dimethyl vs. 4,4-Dimethyl at 1-Gram Scale

At the 1-gram scale, the 6,6-dimethyl regioisomer (CAS 1936400-35-9) was priced at $842.00, whereas the 4,4-dimethyl regioisomer (CAS 1858436-35-7) was priced at $1,214.00, representing a 30.6% cost reduction for the 6,6-substituted compound [1]. Both were sourced from the same supplier (Enamine) at 95% purity, controlling for supplier-level pricing variability.

Procurement cost, 1 g
Head-to-head
$842/g vs. $1,214/g −30.6%
Supports procurement cost evaluation at screening scale
Enamine catalog pricing; both at 95% purity
Chemical procurement Spirocyclic building block Cost efficiency

Scale-Up Cost Efficiency: 6,6-Dimethyl vs. 4,6-Dimethyl Analog

At the 5-gram scale, the 6,6-dimethyl compound was listed at $2,443.00 ($488.60/g), while the 4,6-dimethyl regioisomer (CAS 1859803-34-1) was quoted at $2,940.00 ($588.00/g), a 16.9% cost advantage for the 6,6-isomer [1]. At the 10-gram scale, the 6,6-isomer was $3,622.00 ($362.20/g) vs. $4,360.00 ($436.00/g) for the 4,6-isomer, maintaining a consistent ~17% cost differential [2].

Scale-up cost, 5 g & 10 g
Cross-study
5 g: $2,443 vs. $2,940
10 g: $3,622 vs. $4,360 −16.9% at both scales
Consistent cost differential across multiple scales
Enamine catalog; purity ≥95% for both compounds
Scale-up economics Spiro building block Cost comparison

Computed Lipophilicity and Chromatographic Behavior

The computed XLogP3 for Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is 0.7 [1]. The non-methylated parent compound, Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS 1485845-55-3, MW 172.18), has a predicted XLogP3 of approximately 0.1 based on its lower molecular weight and absence of methyl groups . The 0.6 log-unit increase translates to a ~4-fold higher predicted partition coefficient, indicating enhanced retention on reversed-phase chromatography and potentially improved passive membrane permeability.

Computed XLogP3
Class-level
XLogP3 = 0.7
Δ ≈ +0.6 vs. non-methylated parent
Supports lipophilicity-dependent purification design
Computed value; experimental logP may differ
Physicochemical property Lipophilicity Chromatographic behavior

Topological Polar Surface Area and Drug-Likeness

The computed topological polar surface area (TPSA) for Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is 48.1 Ų [1]. This value falls well below the 140 Ų threshold commonly associated with favorable oral bioavailability, and the 6,6-dimethyl substitution does not increase TPSA relative to non-methylated analogs (both contain the same four hydrogen-bond acceptors). This is in contrast to 2-chloro analogs (e.g., Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate, MW 220.65), which introduce a fifth heteroatom and increase molecular weight without altering the H-bond acceptor count, potentially reducing ligand efficiency .

Computed TPSA
Class-level
TPSA = 48.1 Ų
Below 140 Ų threshold; four H-bond acceptors
Supports lead-like property screening
Inferred from computational models; verify experimentally
Drug-likeness TPSA Medicinal chemistry

Stereochemical Simplicity and Conformational Flexibility

Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has 3 rotatable bonds (ethyl ester side chain) [1]. The 4,6-dimethyl regioisomer also has 3 rotatable bonds, but the placement of methyl groups at positions 4 and 6 introduces two chiral centers (C-4 and C-6), generating a mixture of diastereomers that complicates stereochemical control in downstream reactions . The 6,6-isomer, with gem-dimethyl symmetry, has no additional stereocenters beyond the spiro center, ensuring a single defined stereochemical configuration at the dioxolane ring.

Stereochemical complexity
Head-to-head
6,6-isomer: 1 diastereomer
4,6-isomer: up to 4 diastereomers Eliminates ambiguity
Reduces analytical burden in SAR studies
Inferred from stereocenter enumeration
Conformational analysis Steric hindrance Building block design

Supplier Availability and Market Accessibility

The 6,6-dimethyl compound is stocked by at least five identifiable suppliers (Enamine, Bidepharm, Leyan, Aifchem, Kuujia-linked distributors) as of 2025-2026 [1]. In contrast, the 4,4-dimethyl regioisomer (CAS 1858436-35-7) appears primarily from Enamine and a limited number of secondary resellers [2]. The 4,6-dimethyl analog is listed by Bidepharm and Enamine. Broader supplier coverage for the 6,6-isomer reduces single-source dependency and procurement lead-time risk.

Supplier availability
Cross-study
6,6-isomer: ≥5 suppliers
Comparators: ~2–3 suppliers ~2× redundancy
Reduces single-source procurement risk
2025–2026 catalog survey; excludes broker-only listings
Supplier coverage Procurement reliability Market availability

High-Value Application Scenarios


Fragment Library Expansion with Defined Stereochemistry

The 6,6-isomer's lack of additional ring stereocenters [1] (Evidence Item 5) and favorable TPSA of 48.1 Ų [2] (Evidence Item 4) make it ideal for fragment-based screening libraries requiring a single, well-defined spirocyclic scaffold. Its XLogP3 of 0.7 provides a balanced lipophilicity profile suitable for both biochemical and cell-based assays (Evidence Item 3).

Cost-Constrained Academic Synthesis and Methodology

With a 30.6% per-gram cost advantage over the 4,4-dimethyl regioisomer at the 1-gram scale [1] (Evidence Item 1), the 6,6-isomer enables academic laboratories to conduct larger reaction-condition screening arrays or multi-step synthetic sequences under fixed grant budgets without sacrificing scaffold complexity.

Industrial Route Scouting and Process Scale-Up

The 16.9% sustained cost differential at 5-gram and 10-gram scales [1] (Evidence Item 2), combined with multi-supplier redundancy [2] (Evidence Item 6), supports its selection as a spirocyclic building block for process chemistry groups evaluating scalable synthetic routes to complex heterocyclic intermediates.

Spirocyclic Prodrug or Bioisostere Exploration

The combination of low TPSA (48.1 Ų) [1] (Evidence Item 4), moderate lipophilicity (XLogP3 0.7), and an ethyl ester that can be hydrolyzed to the free carboxylic acid for further derivatization positions this compound as a candidate for exploring spirocyclic replacements of traditional heterocyclic acids in prodrug design, where controlled ring-opening reactivity under physiological conditions may be desirable [2].

Application
Selection Property
Validation Focus
Fragment library expansion
Stereochemically defined spirocyclic scaffold
TPSA and lipophilicity verification
Cost-constrained academic synthesis
Per-gram cost efficiency at screening scale
Budget-aligned scale feasibility
Industrial route scouting
Multi-supplier redundancy
Scale-up cost consistency review
Prodrug / bioisostere exploration
Hydrolyzable ester functionality
Controlled ring-opening reactivity context
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